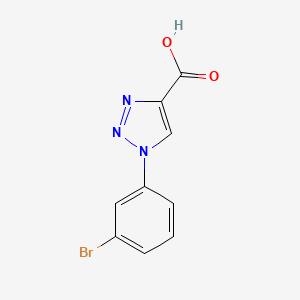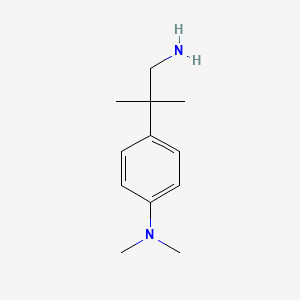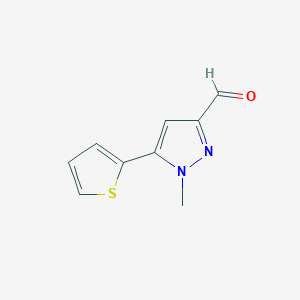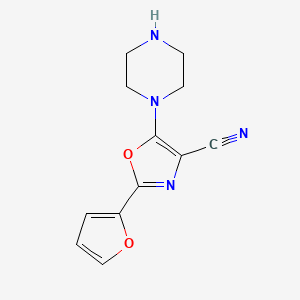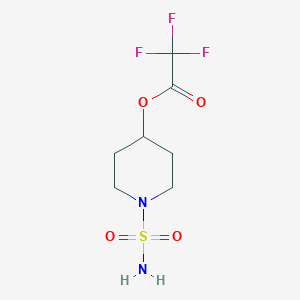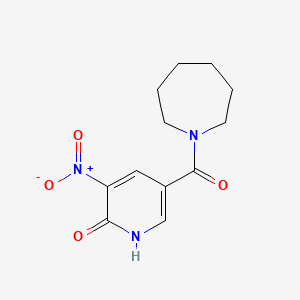
5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one
Descripción general
Descripción
5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H15N3O4 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Nitro-Substituted Tetrahydropyridoazepines
Researchers have utilized microwave-assisted condensation techniques for the efficient synthesis of nitro-substituted tetrahydropyridoazepines. This method involves the condensation of azepan-4-ones with 3,5-dinitro-1-methylpyridin-2-one in the presence of ammonia, enabling the regioselective synthesis of tetrahydropyrido[3,2-c]azepines and tetrahydropyrido[2,3-d]azepines. Such methodologies highlight the compound's utility in synthesizing complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug design (Schultz, Turner, & Braje, 2010).
Antimitotic Agents and Pyridine Derivatives
The compound's derivatives have shown antitumor activity in mice, indicating its potential as a precursor to antimitotic agents. Research in this area focuses on the structure-activity relationships of pyridine derivatives, revealing how modifications to the compound can influence biological activity. This research provides insight into the development of new cancer therapies based on modifying the nitropyridine framework (Temple, Rener, Waud, & Noker, 1992).
Enantiodivergent Synthesis of Bis-Spiropyrrolidines
The utility of related compounds in enantiodivergent synthesis has been explored, particularly in the creation of bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions. This research underscores the compound's versatility in synthesizing chiral centers, which are crucial in the development of drugs with specific enantiomeric preferences (Conde, Rivilla, Larumbe, & Cossío, 2015).
High-Density Energetic Materials
Further applications include the synthesis of high-density energetic materials. Salts of trinitromethyl-substituted triazoles related to the compound form a new class of materials with potential applications in explosives. This research demonstrates the compound's relevance beyond pharmaceuticals, extending to materials science (Thottempudi & Shreeve, 2011).
Synthesis of Novel DNA Crosslinking Agent
In another study, derivatives of the compound were synthesized and evaluated as novel DNA crosslinking agents. This highlights its potential application in developing targeted therapies that work by inducing DNA damage in cancer cells (Knox, Friedlos, Biggs, Flitter, Gaskell, Goddard, Davies, & Jarman, 1993).
Propiedades
IUPAC Name |
5-(azepane-1-carbonyl)-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-11-10(15(18)19)7-9(8-13-11)12(17)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZIEWYIHZQOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CNC(=O)C(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


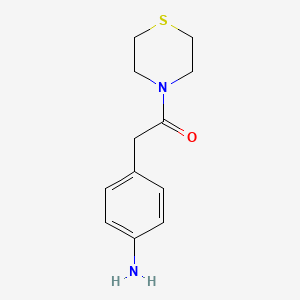
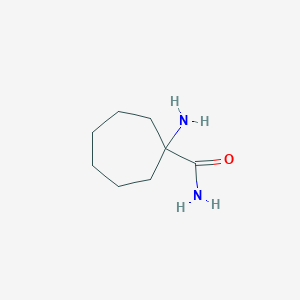
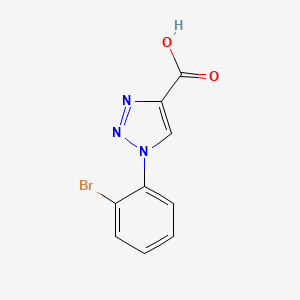
![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)
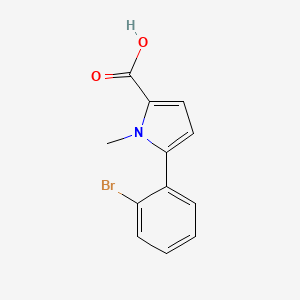
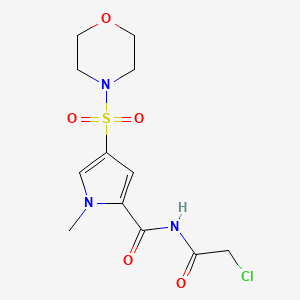
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1517609.png)
